2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid is an organic compound characterized by a naphthalene moiety linked to an acetic acid group through an ether bond. This compound, with the chemical formula C₁₂H₁₀O₄ and a molecular weight of approximately 218.21 g/mol, exhibits significant potential in various scientific applications, particularly in medicinal chemistry due to its structural features that may influence biological activity and solubility.
This compound falls under the category of naphthalene derivatives, which are known for their diverse biological properties. The presence of the hydroxyl group at the 3-position of the naphthalene ring enhances its reactivity and interaction with biological systems. It is classified as an aromatic ether due to the ether linkage between the naphthalene and acetic acid components.
The synthesis of 2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid can be achieved through several methods:
The synthesis typically involves controlling reaction parameters such as temperature, time, and concentration to optimize yield and purity. For example, employing a solvent like toluene can facilitate the reaction while minimizing side products.
The molecular structure of 2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid features:
The compound's density is approximately 1.388 g/cm³, with a boiling point of 458.4ºC at 760 mmHg, indicating its stability under high temperatures.
2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid can participate in various chemical reactions:
These reactions are significant for its potential applications in organic synthesis and medicinal chemistry. For example, oxidation reactions can lead to derivatives that exhibit enhanced biological activity.
The mechanism of action for 2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid involves its interaction with biological targets, which may include enzymes or receptors due to its structural features:
These interactions are crucial for evaluating the compound's therapeutic potential and safety in biological systems.
These properties are essential for determining suitable applications in scientific research and industry .
2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid has several potential applications:
The unique structural features of this compound make it a subject of interest for further research in medicinal chemistry and pharmacology .
Systematic Nomenclature:This compound is formally designated as 2-[(3-Hydroxy-2-naphthalenyl)oxy]acetic acid, reflecting the hydroxyl group at the 3-position of the naphthalene ring and the acetic acid moiety linked via an ether bond at the 2-position. Its CAS Registry Number (72836-74-9) provides a unique identifier for chemical databases and regulatory tracking [1] [4] [6].
Molecular Formula and Properties:
C1=CC=C2C=C(C(=CC2=C1)O)OCC(=O)O
(illustrates the ether linkage and carboxylic acid group) [4] Spectral Signatures:While experimental spectra are not detailed in the sources, its structure implies characteristic IR absorptions for the carboxylic acid (∼1700 cm⁻¹), phenolic OH (∼3200 cm⁻¹), and aromatic C=C (∼1600 cm⁻¹). ¹H-NMR would show distinct signals for the naphthalene protons (δ 7.0–8.5 ppm) and the methylene group (δ 4.8 ppm) [4] [6].
Synthetic Origins:Unlike natural auxins (e.g., indole-3-acetic acid), this compound is a synthetic derivative of naphthalene, likely developed in the mid-20th century during research into plant growth regulators. Its core scaffold—hydroxynaphthalene—has been studied since the early 1900s for dye chemistry, but its functionalization with acetic acid places its emergence later [9] [10].
Evolution of Applications:Early uses focused on its structural similarity to bioactive molecules. While 2-naphthoxyacetic acid (CAS 120-23-0) was known as a plant growth modifier [9], the 3-hydroxy variant offered enhanced polarity and metal-chelating potential, steering research toward coordination chemistry and specialty synthesis [1] [4].
Isomer Diversity:Positional isomers arise from varying the hydroxy group location on the naphthalene ring. Key isomers include:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1